

Application Notes: TR-FRET Assay for Measuring VU0661013 Binding to MCL-1

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Compound of Interest		
Compound Name:	VU0661013	
Cat. No.:	B611778	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] Overexpression of MCL-1 is a common feature in various human cancers, contributing to tumor survival and resistance to chemotherapy.[3] MCL-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as BAK and BIM, thereby preventing the initiation of apoptosis.[1][4] Consequently, MCL-1 has emerged as a promising therapeutic target for cancer drug discovery.[3]

VU0661013 is a novel, potent, and selective small-molecule inhibitor of MCL-1.[1][5] It acts by disrupting the interaction between MCL-1 and pro-apoptotic partners, leading to the induction of apoptosis in cancer cells dependent on MCL-1 for survival.[1][6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for high-throughput screening and characterization of protein-protein interactions.[7][8] This application note provides a detailed protocol for a TR-FRET-based competitive binding assay to quantify the interaction of **VU0661013** with the MCL-1 protein.

Principle of the TR-FRET Assay

The TR-FRET assay for MCL-1 binding is a homogeneous, competitive binding assay. The principle relies on the energy transfer between a donor fluorophore (Terbium) and an acceptor fluorophore (FITC). A recombinant human MCL-1 protein, fused with a Maltose Binding Protein



(MBP) tag, is used. An anti-MBP antibody conjugated to a Terbium (Tb) chelate serves as the donor. A peptide derived from the BH3 domain of the pro-apoptotic protein BAK, labeled with fluorescein isothiocyanate (FITC), acts as the acceptor and the tracer.

When the FITC-BAK-BH3 peptide is bound to the MCL-1-MBP protein, the proximity of the Tb-donor and the FITC-acceptor allows for FRET to occur upon excitation of the donor. This results in a high TR-FRET signal. When a competitive inhibitor like **VU0661013** is introduced, it displaces the FITC-BAK-BH3 peptide from the MCL-1 binding groove. This separation of the donor and acceptor leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the inhibitor.

Data Presentation

The following table summarizes the quantitative binding data for **VU0661013** against MCL-1 and other BCL-2 family proteins, as determined by TR-FRET and Fluorescence Polarization (FP) assays.

Compound	Target Protein	Assay Type	Binding Affinity (Ki)
VU0661013	Human MCL-1	TR-FRET	97 ± 30 pM[1]
VU0661013	BCL-xL	FP	> 40 µM[1]
VU0661013	BCL-2	FP	0.73 μM[1]

Experimental Protocols

This section provides a detailed methodology for the TR-FRET assay to determine the binding affinity of **VU0661013** to MCL-1.

Materials and Reagents

Compound: VU0661013

Protein: Recombinant human MCL-1-MBP fusion protein

Peptide: FITC-labeled BAK-BH3 peptide (FITC-AHx-GQVGRQLAIIGDDINR-NH2)



- · Antibody: Anti-MBP-Terbium
- Assay Buffer: 0.5 mM monobasic potassium phosphate, 15.5 mM dibasic potassium phosphate, 1 mM sodium EDTA, 50 mM sodium chloride, 1 mM DTT, and 0.05% Pluronic F-68, adjusted to pH 7.5
- Plates: 384-well, low-volume, non-binding plates
- Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., Biotek Cytation 3 or similar) with appropriate filters (e.g., Excitation: 340/30 nm, Emission: 620/10 nm and 520/10 nm).

Assay Procedure

- Compound Preparation:
 - Prepare a stock solution of VU0661013 in 100% DMSO.
 - Perform serial dilutions of the compound in DMSO to create a concentration gradient. A
 12-point, 3-fold serial dilution is recommended.
 - Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept at 1%.
- Reagent Preparation:
 - Prepare the assay mixture by diluting the MCL-1-MBP fusion protein, FITC-BAK-BH3
 peptide, and anti-MBP-terbium antibody in the assay buffer to their final concentrations.
 The final concentrations are:
 - MCL-1-MBP: 1 nM[1]
 - FITC-BAK-BH3: 300 nM[1]
 - Anti-MBP-Terbium: 1 nM[1]
- Assay Plate Setup:



- Add the diluted compound solutions to the appropriate wells of the 384-well plate.
- Include control wells:
 - Positive Control (Maximum FRET): Contains the assay mixture with DMSO only (no inhibitor).
 - Negative Control (Background): Contains assay buffer and DMSO only (no protein, peptide, or antibody).

Incubation:

- Add the prepared assay mixture containing the protein, peptide, and antibody to all wells containing the compound and the positive control wells.
- Incubate the plate for 3 hours at room temperature, protected from light.[1]

Data Acquisition:

- Measure the TR-FRET signal using a compatible plate reader.
- Set the reader to excite at approximately 340 nm and measure the emission at two wavelengths:
 - Donor emission: ~620 nm (for Terbium)
 - Acceptor emission: ~520 nm (for FITC)
- Use a time-resolved setting with a delay time (e.g., 100 μs) and an integration time (e.g., 200 μs) to minimize background fluorescence.

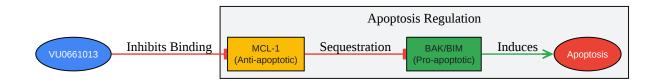
Data Analysis:

- Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (620 nm) for each well.
- The change in TR-FRET signal (Delta F) is used to determine the inhibitory activity.
- Plot the Delta F values against the logarithm of the inhibitor concentration.



- Fit the resulting dose-response curve using a four-parameter logistic equation (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound probe.
- The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, if the Kd of the tracer peptide is known.

Visualizations Signaling Pathway Diagram

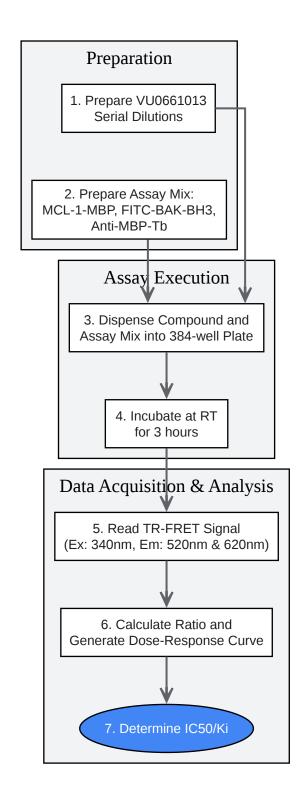


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Caption: **VU0661013** inhibits MCL-1, preventing the sequestration of pro-apoptotic proteins and inducing apoptosis.

Experimental Workflow Diagram





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Caption: Workflow for the VU0661013 MCL-1 TR-FRET competitive binding assay.



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